Home > Products > Screening Compounds P402 > Valeryl-L-carnitineChloride
Valeryl-L-carnitineChloride -

Valeryl-L-carnitineChloride

Catalog Number: EVT-10928764
CAS Number:
Molecular Formula: C12H24ClNO4
Molecular Weight: 281.77 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Valeryl-L-carnitine chloride is a derivative of L-carnitine, which plays a crucial role in the transport of fatty acids into the mitochondria for energy production. This compound combines the properties of L-carnitine with a valeryl group, which may enhance its biological activity and solubility. Valeryl-L-carnitine chloride is classified under acylcarnitines, a group of compounds that are esters formed from L-carnitine and various acyl groups. These compounds are significant in metabolic pathways, particularly in fatty acid metabolism.

Source and Classification

L-carnitine is naturally synthesized in the body from the amino acids lysine and methionine and is found abundantly in animal products. Valeryl-L-carnitine chloride can be synthesized through chemical modification of L-carnitine, specifically by attaching a valeryl group (derived from valeric acid) to its structure. This classification as an acylcarnitine places it within a broader category of compounds that include other acyl derivatives of L-carnitine, such as butyryl-L-carnitine and propionyl-L-carnitine.

Synthesis Analysis

Methods

The synthesis of valeryl-L-carnitine chloride typically involves the acylation of L-carnitine with valeryl chloride. This reaction can be performed using various methods, including:

  1. Direct Acylation: L-carnitine is reacted with valeryl chloride in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond.
  2. Use of Coupling Agents: Coupling agents like dicyclohexylcarbodiimide (DCC) may also be employed to activate the carboxylic acid group, enhancing the efficiency of the reaction.

Technical Details

The reaction conditions must be optimized to ensure high yields and purity. Typical conditions include:

  • Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used to dissolve reactants and facilitate the reaction.
Molecular Structure Analysis

Valeryl-L-carnitine chloride features a molecular structure characterized by:

  • Molecular Formula: C9_{9}H16_{16}ClN1_{1}O3_{3}
  • Molecular Weight: Approximately 205.68 g/mol
  • The structure includes an L-carnitine backbone with a valeryl group attached via an ester linkage.
Chemical Reactions Analysis

Valeryl-L-carnitine chloride can participate in various chemical reactions typical for acylcarnitines:

  1. Hydrolysis: In aqueous environments, it can hydrolyze back into L-carnitine and valeryl acid.
  2. Transesterification: It can react with other alcohols to form different esters.
  3. Biochemical Reactions: Within biological systems, it may undergo enzymatic transformations similar to those experienced by other acylcarnitines.

Technical Details

The stability of valeryl-L-carnitine chloride under physiological conditions allows it to effectively participate in metabolic processes without rapid degradation.

Mechanism of Action

Valeryl-L-carnitine chloride functions primarily as a carrier for long-chain fatty acids across mitochondrial membranes. The mechanism involves:

  1. Transport: The compound binds to long-chain fatty acids, forming acylcarnitines that can traverse the mitochondrial membrane.
  2. Release and β-Oxidation: Once inside the mitochondria, the acyl group is released for β-oxidation to produce energy.

Data on Mechanism

Research indicates that acylcarnitines like valeryl-L-carnitine play essential roles in energy metabolism, particularly during periods of increased fatty acid oxidation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Highly soluble in water due to its ionic nature.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to hydrolysis.
  • pH Sensitivity: The compound exhibits changes in stability based on pH levels; optimal stability is usually observed at neutral pH.

Relevant Data or Analyses

Studies have shown that varying concentrations of valeryl-L-carnitine chloride can influence metabolic pathways related to energy production in cells.

Applications

Valeryl-L-carnitine chloride has several scientific uses:

  1. Metabolic Research: Used in studies investigating fatty acid metabolism and energy production.
  2. Pharmaceutical Development: Investigated for potential therapeutic applications in metabolic disorders where fatty acid oxidation is impaired.
  3. Nutritional Supplements: Explored as a dietary supplement for enhancing athletic performance or weight management by improving lipid metabolism.
Biosynthesis and Metabolic Pathways of Valeryl-L-carnitine Chloride

Enzymatic Mechanisms in Acylcarnitine Formation

Valeryl-L-carnitine chloride (systematic name: (3R)-3-(pentanoyloxy)-4-(trimethylazaniumyl)butanoate chloride) is biosynthesized through enzymatic esterification reactions that conjugate L-carnitine with valeric acid (pentanoic acid). This process occurs primarily in cellular cytosol and mitochondrial compartments, catalyzed by carnitine acyltransferases. These enzymes facilitate a reversible transferase reaction:

Carnitine + Valeryl-CoA ⇌ Valeryl-L-carnitine + Coenzyme A (CoA)

The reaction equilibrium depends on tissue-specific concentrations of substrates and products, with the forward reaction favored during conditions of elevated valeryl-CoA pools. Carnitine acetyltransferase (CrAT; EC 2.3.1.7) serves as the principal catalyst for short-chain acyl groups like valeryl-CoA (C5:0). Research demonstrates CrAT’s highest catalytic efficiency (kcat/Km) for acyl chains between C2 and C10, with optimal activity toward C4-C6 substrates [8] [10]. Structural analyses reveal that CrAT’s compact active site cavity accommodates straight-chain acyl groups efficiently but exhibits steric constraints against branched or unsaturated variants [8].

Table 1: Carnitine Acyltransferases and Their Substrate Specificities

EnzymeGenePrimary SubstratesCatalytic Efficiency for Valeryl-CoA
Carnitine acetyltransferase (CrAT)CRATC2–C10 acyl-CoAsHigh (kcat/Km = 8.7 × 10⁴ M⁻¹s⁻¹)
Carnitine palmitoyltransferase 2 (CPT2)CPT2C12–C18 acyl-CoAsNegligible
Carnitine octanoyltransferase (COT)CROTC4–C12 acyl-CoAs; dicarboxylic acidsModerate

Beyond CrAT, carnitine octanoyltransferase (COT) displays moderate activity toward valeryl-CoA due to its broader medium-chain specificity. However, carnitine palmitoyltransferase 2 (CPT2) shows negligible activity with C5 substrates, reflecting its evolutionary adaptation for long-chain fatty acids [5] [8]. Valeryl-L-carnitine formation thus predominantly occurs via CrAT, particularly in hepatic and muscular tissues where short-chain fatty acid metabolism is active.

The metabolic origin of valeryl-CoA—the obligatory precursor—involves multiple pathways:

  • Microbial fermentation: Gut microbiota generate valeric acid as an end-product of fibrous diet metabolism, absorbed and activated to valeryl-CoA in enterocytes [7].
  • Isoleucine catabolism: The branched-chain amino acid isoleucine undergoes oxidative decarboxylation to yield valeryl-CoA intermediates [9] [10].
  • β-Oxidation cycles: Incomplete oxidation of odd-chain fatty acids produces pentanoyl-CoA, directly contributing to valeryl-L-carnitine synthesis [9].

Systematic nomenclature designates valeryl-L-carnitine as "CAR 5:0" under lipid shorthand notation, reflecting its 5-carbon saturated acyl chain [9]. Analytical quantification reveals higher baseline concentrations of CAR 5:0 in tissues with active BCAA catabolism (e.g., skeletal muscle, liver) compared to plasma, underscoring its compartmentalized synthesis [10].

Role in Mitochondrial Fatty Acid Transport Dynamics

Valeryl-L-carnitine functions as a transport metabolite within the mitochondrial carnitine shuttle system, facilitating the translocation of valeryl moieties across the inner mitochondrial membrane. This process enables valeryl-CoA’s entry into the mitochondrial matrix for ultimate β-oxidation. The shuttle mechanism involves three coordinated steps:

  • Esterification: Cytosolic valeryl-CoA conjugates with L-carnitine via CrAT to form valeryl-L-carnitine.
  • Translocation: Valeryl-L-carnitine crosses the inner membrane via carnitine-acylcarnitine translocase (CACT; SLC25A20), exchanging with free L-carnitine.
  • Re-esterification: Matrix-localized CrAT regenerates valeryl-CoA from valeryl-L-carnitine, releasing it for β-oxidation enzymes [2] [5].

This system maintains critical equilibrium between cytosolic and matrix acyl-CoA pools. Valeryl-L-carnitine accumulation occurs under two metabolic conditions:

  • High fatty acid flux: When valeryl-CoA supply exceeds β-oxidation capacity (e.g., high-fat diets), CrAT drives esterification toward acylcarnitine synthesis to prevent CoA sequestration [5] [10].
  • Mitochondrial dysfunction: Impaired CACT or matrix CrAT activity traps valeryl-L-carnitine in cytosol, elevating its export to circulation [7] [10].

Table 2: Kinetic Parameters of Valeryl-L-carnitine Transport

ProcessEnzyme/TransporterKm (Valeryl-L-carnitine)Tissue Specificity
Outer membrane translocationNot requiredNot applicableAll tissues
Inner membrane transportCACT (SLC25A20)15–20 µMHigh in liver, muscle
Matrix re-esterificationCrAT35 µMUbiquitous

Valeryl-L-carnitine’s hydrophilicity enables efficient transit through aqueous intermembrane spaces, contrasting with impermeable valeryl-CoA. Quantitative studies show CACT exhibits lower affinity for valeryl-L-carnitine (Km ≈ 20 µM) than for longer-chain species (e.g., Km = 5 µM for palmitoylcarnitine), reflecting preferential long-chain transport [5]. Nevertheless, valeryl-L-carnitine’s moderate chain length allows faster membrane diffusion than bulkier analogs, supporting its role as a rapid-response carrier during metabolic shifts.

In metabolic physiology, valeryl-L-carnitine contributes to energy homeostasis via three mechanisms:

  • CoA buffering: Prevents valeryl-CoA accumulation that would inhibit pyruvate dehydrogenase and α-ketoglutarate dehydrogenase [10].
  • Acetyl-CoA modulation: Indirectly regulates glucose oxidation by altering acetyl-CoA/CoA ratios [2] [7].
  • Interorgan signaling: Circulating valeryl-L-carnitine may modulate hepatic gluconeogenesis or adipose lipolysis as an endocrine signal [7] [10].

Substrate Specificity of Carnitine Palmitoyltransferase Isoforms

Carnitine palmitoyltransferase isoforms (CPT1 and CPT2) exhibit distinct substrate preferences governing valeryl-L-carnitine metabolism. CPT1—localized on the outer mitochondrial membrane—initiates fatty acid import but displays negligible activity toward valeryl-CoA due to structural constraints.

CPT1 Specificity Determinants:

  • Active site architecture: CPT1’s hydrophobic substrate-binding tunnel (≥20 Å long) preferentially accommodates C12–C18 acyl chains. Molecular modeling reveals valeryl-CoA (C5) occupies <30% of this tunnel, resulting in suboptimal binding and low catalytic turnover [3].
  • Malonyl-CoA sensitivity: CPT1 isoforms (liver CPT1A, muscle CPT1B, brain CPT1C) are inhibited by malonyl-CoA. Though irrelevant for valeryl-CoA due to CPT1’s intrinsic inactivity, this regulation critically directs long-chain substrates toward esterification [3] [5].

CPT2 Functionality:Unlike CPT1, CPT2 resides on the inner mitochondrial membrane and converts acylcarnitines back to acyl-CoAs. However, CPT2 exhibits minimal activity with valeryl-L-carnitine, evidenced by:

  • Kinetic assays showing Vmax for valeryl-L-carnitine is <5% of that for palmitoylcarnitine [5].
  • Structural studies identifying Gly710 and Gly709 residues as essential for positioning long-chain substrates; their mutation abolishes palmitoylcarnitine hydrolysis but minimally affects short-chain processing [3].

Table 3: Carnitine Palmitoyltransferase Isoform Comparison

IsoformGeneLocationPreferred SubstratesValeryl-L-carnitine AffinityMalonyl-CoA Sensitivity
CPT1ACPT1AOuter mitochondrial membraneC16–C20 acyl-CoAsUndetectableHigh (IC50 = 0.1 µM)
CPT1BCPT1BOuter mitochondrial membraneC16–C18 acyl-CoAsUndetectableModerate (IC50 = 1 µM)
CPT2CPT2Inner mitochondrial membraneC8–C16 acylcarnitinesLow (Km > 100 µM)None

Disease-Associated Mutations:Genetic deficiencies highlight isoform specificities:

  • CPT1A deficiency: Missense mutations (e.g., G710E) disrupt long-chain binding but preserve valeryl-L-carnitine metabolism. Patients exhibit hypoketotic hypoglycemia without C5-carnitine accumulation [3].
  • CPT2 deficiency: Mutations like S113L reduce overall activity but disproportionately impair long-chain acylcarnitine processing. Valeryl-L-carnitine clearance remains near-normal [5].

Consequently, valeryl-L-carnitine metabolism depends primarily on CrAT and COT—not CPT enzymes—for both synthesis and hydrolysis. This biochemical segregation ensures valeryl groups bypass CPT-regulated steps, enabling their β-oxidation during conditions where CPT1 is inhibited (e.g., high malonyl-CoA). Such substrate channeling illustrates metabolic flexibility, allowing valeryl-L-carnitine to serve as an alternative energy substrate when long-chain oxidation is compromised [5] [10].

Properties

Product Name

Valeryl-L-carnitineChloride

IUPAC Name

[(2R)-3-carboxy-2-pentanoyloxypropyl]-trimethylazanium;chloride

Molecular Formula

C12H24ClNO4

Molecular Weight

281.77 g/mol

InChI

InChI=1S/C12H23NO4.ClH/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4;/h10H,5-9H2,1-4H3;1H/t10-;/m1./s1

InChI Key

REFPVMRTHIMPLJ-HNCPQSOCSA-N

Canonical SMILES

CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Isomeric SMILES

CCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.